![molecular formula C14H13NO3 B7963056 METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE](/img/structure/B7963056.png)
METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE: is an organic compound with the molecular formula C14H13NO3 It is a derivative of picolinic acid and features a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE typically involves the esterification of 3-(4-(hydroxymethyl)phenyl)picolinic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
- Dissolve 3-(4-(hydroxymethyl)phenyl)picolinic acid in methanol.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize the acid with sodium bicarbonate.
- Extract the product with an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, alternative catalysts and solvents may be employed to optimize the process and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-(4-(carboxymethyl)phenyl)picolinic acid.
Reduction: 3-(4-(hydroxymethyl)phenyl)picolinic alcohol.
Substitution: 3-(4-(hydroxymethyl)-2-nitrophenyl)picolinate (nitration product).
Aplicaciones Científicas De Investigación
METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to picolinic acid, a known neuroprotective agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme interactions and metabolic pathways involving picolinic acid derivatives.
Industrial Applications: The compound’s unique structure makes it suitable for use in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE is largely dependent on its interaction with biological targets. In medicinal chemistry, it may act by mimicking or inhibiting the activity of endogenous picolinic acid, which is involved in metal ion chelation and neurotransmitter regulation. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to specific receptors or enzymes.
Comparación Con Compuestos Similares
- Methyl 3-(4-(methoxymethyl)phenyl)picolinate
- Methyl 3-(4-(aminomethyl)phenyl)picolinate
- Methyl 3-(4-(carboxymethyl)phenyl)picolinate
Comparison: METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the hydroxymethyl group allows for additional hydrogen bonding interactions, potentially enhancing its efficacy in biological systems. The compound’s versatility in undergoing various chemical transformations also makes it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCBTKPHDMCVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
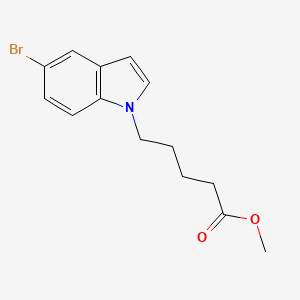
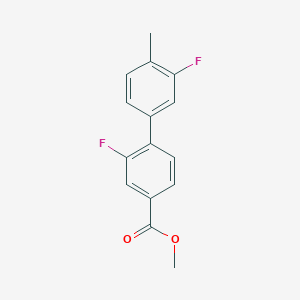
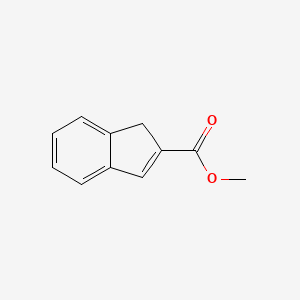
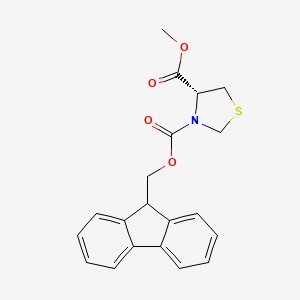
![Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate](/img/structure/B7963005.png)
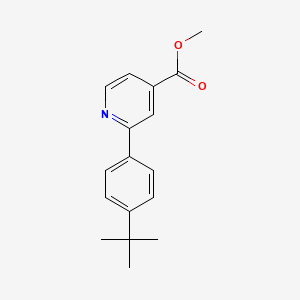
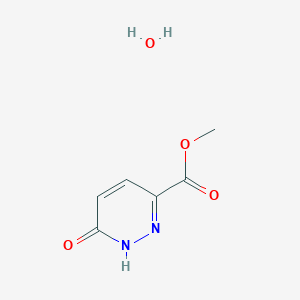
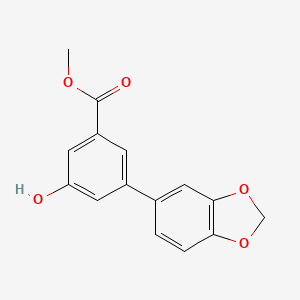
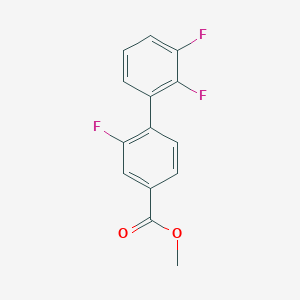
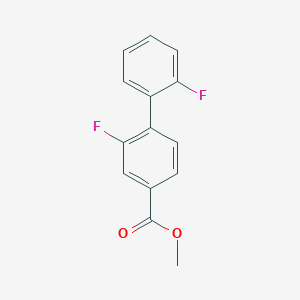
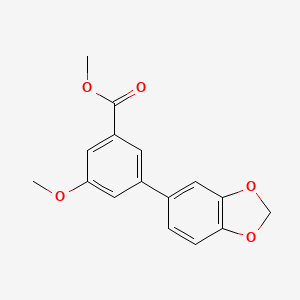
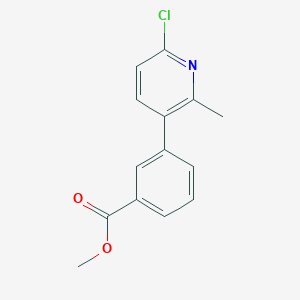
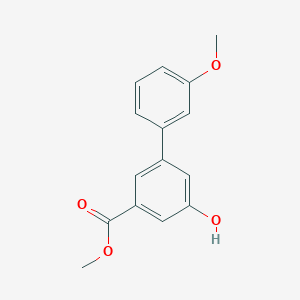
![Methyl 3-fluoro-4-[2-(methylsulfanyl)phenyl]benzoate](/img/structure/B7963068.png)
